molecular formula C11H16N2O4S B1221392 delta1-Thienamycin CAS No. 77171-32-5

delta1-Thienamycin

Cat. No.: B1221392
CAS No.: 77171-32-5
M. Wt: 272.32 g/mol
InChI Key: DZZINIRDDHWAGH-MTSNSDSCSA-N
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Description

Delta1-Thienamycin, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Mechanism of Action

Delta1-Thienamycin is characterized by its unique β-lactam ring structure, which is crucial for its antibacterial activity. The compound's mechanism involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. However, studies have indicated that this compound exhibits limited antibacterial activity compared to its parent compound, thienamycin. This reduced efficacy has been attributed to the presence of a less reactive β-lactam amide bond in this compound .

In Vitro Studies

In disc-diffusion assays, this compound demonstrated minimal antibacterial activity against various bacterial strains. Notably, it was found to be essentially devoid of activity against tested Gram-positive and Gram-negative bacteria . This lack of efficacy suggests that while the compound may possess structural similarities to other β-lactams, its pharmacological profile is significantly altered.

Comparative Analysis with Thienamycin

Thienamycin itself has shown broad-spectrum activity against several pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. In contrast, this compound's reduced activity raises questions about its viability as a standalone therapeutic agent. The following table summarizes the comparative antibacterial activities of thienamycin and this compound:

CompoundActivity Against Gram-PositiveActivity Against Gram-NegativeNotes
ThienamycinYesYesBroad-spectrum activity
This compoundNoNoMinimal to no detectable activity

Potential Applications in Combination Therapy

Despite its limited standalone efficacy, this compound may hold potential in combination therapies. The concept of using beta-lactams in conjunction with other antibiotics has gained traction due to the rise of multidrug-resistant (MDR) pathogens. For instance, combining carbapenems like meropenem with beta-lactamase inhibitors has shown promise in enhancing therapeutic outcomes against resistant strains .

Case Studies and Research Findings

Several case studies have explored the implications of utilizing this compound in broader antibiotic strategies:

  • Combination with Clavulanic Acid : Research indicates that when combined with clavulanic acid, certain β-lactams can effectively combat MDR Mycobacterium tuberculosis, a pathogen typically resistant to β-lactams due to chromosomal β-lactamase production .
  • Structure-Activity Relationship (SAR) Studies : Detailed SAR analyses have been conducted to understand how structural modifications influence the antibacterial properties of beta-lactams. These studies emphasize the importance of specific functional groups in enhancing or diminishing activity against target bacteria .

Properties

CAS No.

77171-32-5

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

(2S,5S,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid

InChI

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h4-6,8-9,14H,2-3,12H2,1H3,(H,16,17)/t5-,6-,8+,9-/m1/s1

InChI Key

DZZINIRDDHWAGH-MTSNSDSCSA-N

SMILES

CC(C1C2C=C(C(N2C1=O)C(=O)O)SCCN)O

Isomeric SMILES

C[C@H]([C@H]1[C@H]2C=C([C@@H](N2C1=O)C(=O)O)SCCN)O

Canonical SMILES

CC(C1C2C=C(C(N2C1=O)C(=O)O)SCCN)O

Synonyms

delta(1)-thienamycin
delta1-thienamycin

Origin of Product

United States

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